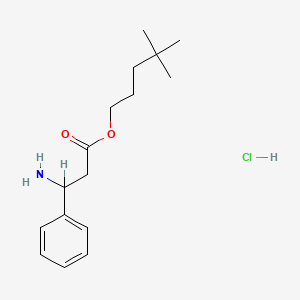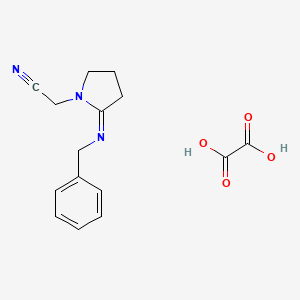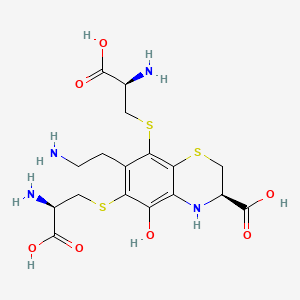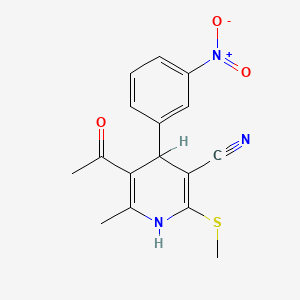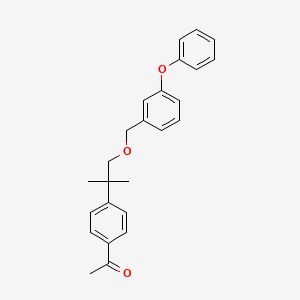
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes phenyl, methoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl chloride with 1,1-dimethyl-2-(4-hydroxyphenyl)ethanol under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted phenyl ethanones, alcohols, and carboxylic acids, depending on the reaction pathway chosen.
Scientific Research Applications
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets. The phenyl and methoxy groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler compound with a similar ethanone group but lacking the complex substituents.
4-tert-Butylacetophenone: Contains a tert-butyl group instead of the dimethyl and phenoxy groups.
Benzophenone: Features two phenyl groups attached to the carbonyl carbon.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its combination of phenyl, methoxy, and dimethyl groups, which confer specific chemical and biological properties not found in simpler compounds .
Properties
CAS No. |
80844-12-8 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H26O3/c1-19(26)21-12-14-22(15-13-21)25(2,3)18-27-17-20-8-7-11-24(16-20)28-23-9-5-4-6-10-23/h4-16H,17-18H2,1-3H3 |
InChI Key |
ABRZNOJLDNVPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)

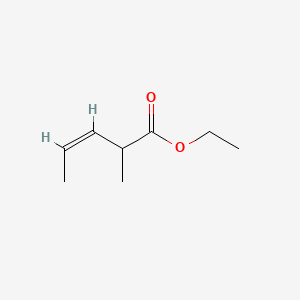
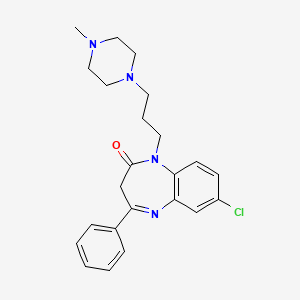
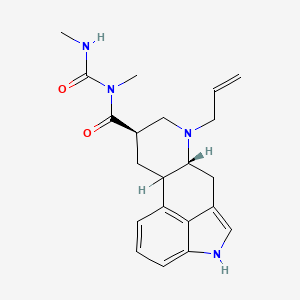
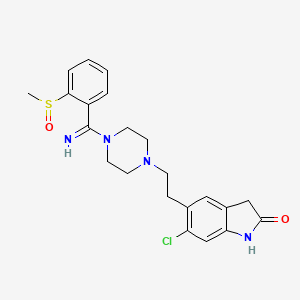

![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)


